molecular formula C15H21N5O3 B2844002 8-(3-Ethoxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 887466-45-7

8-(3-Ethoxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No.: B2844002
CAS No.: 887466-45-7
M. Wt: 319.365
InChI Key: VGPIUDCROGVDIS-UHFFFAOYSA-N
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Description

8-(3-Ethoxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound belonging to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique structure, which includes an ethoxypropyl group and multiple methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Ethoxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as ethoxypropyl-substituted imidazoles, with purine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-(3-Ethoxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the molecule, where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

8-(3-Ethoxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(3-Ethoxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
  • Fused multifunctionalized isoindole-1,3-diones

Uniqueness

Compared to similar compounds, 8-(3-Ethoxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is unique due to its specific substitution pattern and the presence of the ethoxypropyl group

Properties

IUPAC Name

6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-5-23-8-6-7-19-9(2)10(3)20-11-12(16-14(19)20)18(4)15(22)17-13(11)21/h5-8H2,1-4H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPIUDCROGVDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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